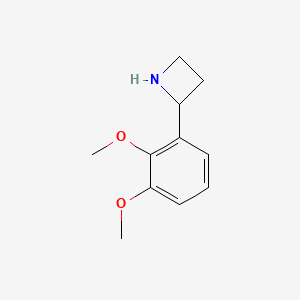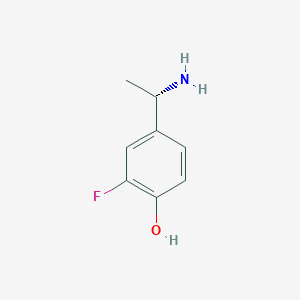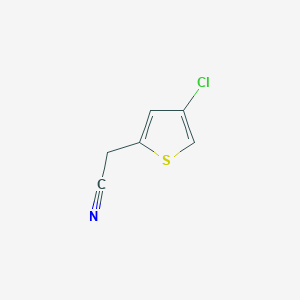
2-(4-Chlorothiophen-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorothiophen-2-yl)acetonitrile is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a chlorinated thiophene ring attached to an acetonitrile group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorothiophen-2-yl)acetonitrile typically involves the chlorination of thiophene followed by the introduction of an acetonitrile group. One common method involves the reaction of 4-chlorothiophene with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorothiophen-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Major Products Formed
Substitution: Formation of 2-(4-substituted-thiophen-2-yl)acetonitrile derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-(4-Chlorothiophen-2-yl)ethylamine.
Aplicaciones Científicas De Investigación
2-(4-Chlorothiophen-2-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorothiophen-2-yl)acetonitrile is primarily related to its ability to interact with specific molecular targets. For instance, its derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways. The compound’s structure allows it to fit into the active sites of these enzymes, thereby blocking their activity and reducing inflammation .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Another compound with a chlorinated thiophene ring, used in anti-inflammatory research.
2-(4-Isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal: A compound with similar biological activities but different structural features.
Uniqueness
2-(4-Chlorothiophen-2-yl)acetonitrile stands out due to its unique combination of a chlorinated thiophene ring and an acetonitrile group, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C6H4ClNS |
|---|---|
Peso molecular |
157.62 g/mol |
Nombre IUPAC |
2-(4-chlorothiophen-2-yl)acetonitrile |
InChI |
InChI=1S/C6H4ClNS/c7-5-3-6(1-2-8)9-4-5/h3-4H,1H2 |
Clave InChI |
OQOGGLIVTRADBU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1Cl)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


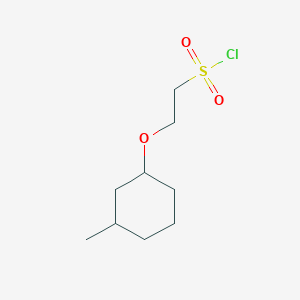
![Rel-(3aS,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13531357.png)
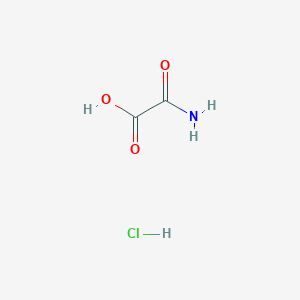
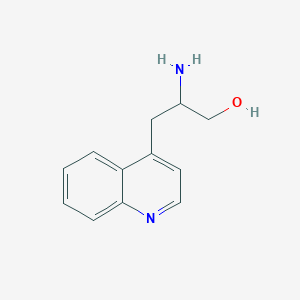
![n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine](/img/structure/B13531386.png)


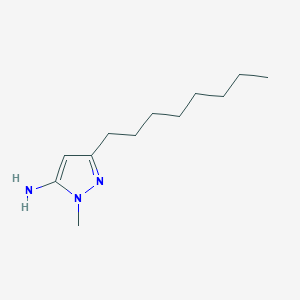
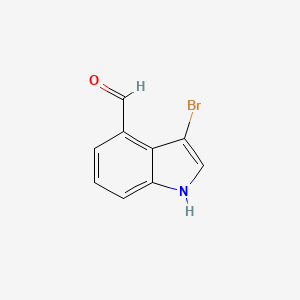
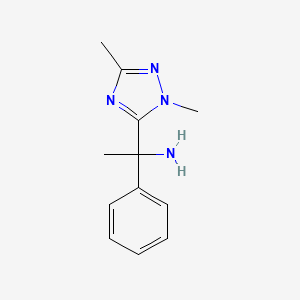
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13531408.png)
